molecular formula C16H17FN2O2S B14950556 (5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

(5E)-5-(2-fluorobenzylidene)-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

Katalognummer: B14950556
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: NVSZTERGVQYCPA-GXDHUFHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a fluorophenyl group, a piperidinomethyl group, and a thiazolidinedione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione typically involves the reaction of a fluorophenyl-substituted aldehyde with a thiazolidinedione derivative in the presence of a base. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux conditions
  • Base: Sodium hydroxide or potassium carbonate

The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinedione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidinediones with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used in the treatment of type 2 diabetes.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

Uniqueness

5-[(2-Fluorophenyl)methylene]-3-(piperidinomethyl)-1,3-thiazolane-2,4-dione is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the piperidinomethyl group may confer distinct pharmacokinetic properties, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C16H17FN2O2S

Molekulargewicht

320.4 g/mol

IUPAC-Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H17FN2O2S/c17-13-7-3-2-6-12(13)10-14-15(20)19(16(21)22-14)11-18-8-4-1-5-9-18/h2-3,6-7,10H,1,4-5,8-9,11H2/b14-10+

InChI-Schlüssel

NVSZTERGVQYCPA-GXDHUFHOSA-N

Isomerische SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=O

Kanonische SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.